Technical Guide: 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
Technical Guide: 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene
The following technical guide details the chemical identity, synthesis, and application of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene (CAS 1822928-76-6) . This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a high-value building block for introducing the 1-(trifluoromethyl)cyclopropyl bioisostere.
CAS: 1822928-76-6 | Formula: C₁₀H₈BrF₃ | M.W.: 265.07 g/mol [1]
Executive Summary
1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene is a specialized organofluorine building block designed for the late-stage diversification of small molecule drugs and agrochemicals. It features an ortho-bromo handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a 1-(trifluoromethyl)cyclopropyl moiety.
This specific fluorinated motif acts as a bioisostere for the tert-butyl group , offering comparable steric bulk but with significantly altered physicochemical properties:
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Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation at the benzylic position (a common clearance liability).
-
Lipophilicity Modulation: The C–F bonds lower the pKa of neighboring groups and modulate overall lipophilicity (LogP) without the metabolic vulnerability of alkyl groups.
-
Conformational Restriction: The cyclopropyl ring locks the spatial orientation of the CF₃ group relative to the aromatic core, reducing the entropic penalty upon binding to a protein target.
Chemical Identity & Properties
| Property | Value | Context |
| IUPAC Name | 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene | Official Nomenclature |
| CAS Number | 1822928-76-6 | Unique Identifier |
| Molecular Formula | C₁₀H₈BrF₃ | -- |
| Molecular Weight | 265.07 g/mol | -- |
| Predicted LogP | ~3.8 - 4.2 | Highly Lipophilic |
| Physical State | Colorless to pale yellow oil/low-melting solid | Standard for this class |
| Boiling Point | ~240–250 °C (Predicted @ 760 mmHg) | High BP due to molecular weight |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Typical for aryl halides |
Synthesis & Manufacturing Protocols
The synthesis of 1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene presents a specific challenge: introducing a strained, electron-deficient cyclopropyl ring ortho to a bulky bromine atom. The most robust, scalable route involves the cyclopropanation of an
Route A: The Wittig-Cyclopropanation Strategy (Recommended)
This route is preferred for its scalability and the availability of the starting material, o-bromo-trifluoroacetophenone.
Step 1: Wittig Olefination
Objective: Convert the ketone to the
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Precursor: 1-(2-Bromophenyl)-2,2,2-trifluoroethanone.
-
Mechanism: formation of the phosphorus ylide followed by nucleophilic attack on the ketone carbonyl.
-
Critical Note: The electron-withdrawing CF₃ group makes the ketone highly electrophilic, but the resulting alkene is electron-deficient, which impacts the next step.
Step 2: Palladium-Catalyzed Cyclopropanation
Objective: Convert the electron-deficient alkene to the cyclopropane.
-
Reagents: Diazomethane (
) [generated in situ from Diazald] or Trimethylsilyldiazomethane ( ), Palladium(II) Acetate ( ). -
Protocol:
-
Dissolve the
-trifluoromethyl styrene (from Step 1) in diethyl ether/dichloromethane (1:1) at 0°C. -
Add catalytic
(2–5 mol%). -
Slowly add the diazomethane solution. The Pd catalyst decomposes the diazomethane to generate a highly reactive methylene carbene species, which inserts into the double bond.
-
Why Pd? Standard Simmons-Smith (Zn-Cu) conditions often fail with electron-deficient alkenes (like
-CF₃ styrenes). Pd-catalyzed carbene transfer is more effective for these substrates.
-
Route B: Visualization of the Synthesis Workflow
Figure 1: Step-wise synthesis via the Wittig-Cyclopropanation pathway.
Applications in Drug Discovery[5]
This compound is primarily used as a Suzuki-Miyaura coupling partner . The ortho-bromo group serves as the reactive handle to attach the trifluoromethyl-cyclopropyl "warhead" to a heteroaromatic core (e.g., pyridine, pyrimidine, or indole) common in kinase inhibitors or GPCR ligands.
Experimental Protocol: Suzuki Coupling Optimization
When coupling this sterically hindered ortho-substituted bromide, standard conditions may result in low yields due to protodebromination.
Optimized Protocol:
-
Catalyst: Use Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ (high activity for sterically hindered halides).
-
Base: Potassium Phosphate (
) or Cesium Carbonate ( ). -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for highly lipophilic substrates).
-
Temperature: 90–100°C.
Why this works: The bidentate ferrocenyl ligands (dppf, dtbpf) create a large bite angle, facilitating the oxidative addition of the hindered ortho-bromide and stabilizing the reductive elimination step.
Bioisosteric Mapping
Figure 2: Comparison of the tert-butyl group vs. the 1-(trifluoromethyl)cyclopropyl bioisostere.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
Specific Note: While the C-F bond is stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Avoid exposure to strong Lewis acids which might trigger ring-opening rearrangements.
-
References
-
Gilead Sciences, Inc. (2014). Preparation of pyrido[3,2-d]pyrimidine derivatives for the treatment of HCV. (Patent WO2014120932A1). Demonstrates the utility of the 1-(trifluoromethyl)cyclopropyl amine moiety in antiviral drug design. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Definitive guide on cyclopropanation methodologies suitable for alkene precursors. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Discusses the metabolic advantages of replacing alkyl groups with fluorinated cycloalkyls. Link
-
ChemicalBook. (2024). 1822928-76-6 Product Entry. Commercial supplier entry confirming CAS identity and physical specifications. Link
